molecular formula C11H10INOS B1304474 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide CAS No. 7465-65-8

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide

Cat. No. B1304474
CAS RN: 7465-65-8
M. Wt: 331.17 g/mol
InChI Key: OZHGVNXQVNUPAX-UHFFFAOYSA-M
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Description

“1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide” is a chemical compound with the CAS Number: 7465-65-8. It has a molecular weight of 331.18 and its IUPAC name is 1-[2-oxo-2-(2-thienyl)ethyl]pyridinium iodide . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound involves the reaction of thiophen-2-yl ketone with iodine and pyridine. This mixture is refluxed at 140°C for 3 hours. A precipitate forms during the reaction, which is cooled to room temperature. The precipitate is then filtered and washed with cold pyridine to afford the product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 . Unfortunately, the exact molecular structure could not be found in the available resources.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 331.18 . The InChI code is 1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 . Other physical and chemical properties like boiling point, melting point, etc. are not available in the resources.

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s often used as an intermediate in chemical synthesis , but its specific role or mechanism in these reactions is not detailed.

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-pyridin-1-ium-1-yl-1-thiophen-2-ylethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NOS.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHGVNXQVNUPAX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377616
Record name 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide

CAS RN

7465-65-8
Record name NSC36732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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